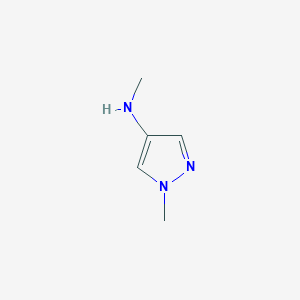N,1-dimethylpyrazol-4-amine
CAS No.: 948572-94-9
Cat. No.: VC7927173
Molecular Formula: C5H9N3
Molecular Weight: 111.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 948572-94-9 |
|---|---|
| Molecular Formula | C5H9N3 |
| Molecular Weight | 111.15 g/mol |
| IUPAC Name | N,1-dimethylpyrazol-4-amine |
| Standard InChI | InChI=1S/C5H9N3/c1-6-5-3-7-8(2)4-5/h3-4,6H,1-2H3 |
| Standard InChI Key | VUVUCWXFEBDWEO-UHFFFAOYSA-N |
| SMILES | CNC1=CN(N=C1)C |
| Canonical SMILES | CNC1=CN(N=C1)C |
Introduction
Structural Elucidation and Molecular Identity
Core Chemical Structure
N,1-Dimethylpyrazol-4-amine belongs to the pyrazole family, a five-membered aromatic ring containing two adjacent nitrogen atoms. Its IUPAC name, N,1-dimethylpyrazol-4-amine, reflects the substitution pattern: a methyl group at position 1 and an amino group at position 4, with an additional methyl substituent on the amine . The SMILES notation and InChIKey provide unambiguous identifiers for computational and experimental studies .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 111.15 g/mol | |
| CAS Number (Base) | 948572-94-9 | |
| CAS Number (Dihydrochloride) | 1896159-87-7 | |
| SMILES |
Tautomerism and Stereoelectronic Features
Synthesis and Preparation Strategies
General Synthetic Routes
While explicit protocols for N,1-dimethylpyrazol-4-amine are scarce, its synthesis likely follows established methods for pyrazole amines. A plausible route involves:
-
Cyclocondensation: Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core.
-
Methylation: Introducing methyl groups via nucleophilic substitution or reductive amination.
For example, 4-aminopyrazole intermediates could undergo methylation using methyl iodide or dimethyl sulfate in the presence of a base.
Dihydrochloride Salt Formation
The dihydrochloride salt () is synthesized by treating the free base with hydrochloric acid, enhancing solubility for pharmacological testing . This salt form, with a purity ≥95%, is commercially available for research purposes .
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
-
NMR: Predicted NMR signals include a singlet for the N-methyl group (~3.0 ppm) and broad peaks for the amine protons (~5.5 ppm) .
-
Mass Spectrometry: The base compound exhibits a molecular ion peak at 111.08 ([M]+), with fragmentation patterns indicating loss of methyl and amine groups .
Collision Cross-Section (CCS) Data
Ion mobility spectrometry (IMS) predictions for adducts provide insights into gas-phase behavior:
Table 2: Predicted CCS Values for Major Adducts
| Adduct | CCS (Ų) | |
|---|---|---|
| [M+H]+ | 112.08693 | 120.5 |
| [M+Na]+ | 134.06887 | 131.9 |
| [M-H]- | 110.07237 | 121.6 |
These values aid in metabolomics studies by facilitating compound identification via IMS-MS workflows.
Hypothetical Biological Activities and Mechanisms
Antimicrobial and Anticancer Profiles
Structural analogs, such as 1,3-diarylpyrazoles, exhibit microtubule-disrupting activity in cancer cells. The methyl and amine groups in N,1-dimethylpyrazol-4-amine could enhance solubility, improving bioavailability compared to non-polar derivatives.
Future Research Directions
Synthesis Optimization
Developing regioselective methylation methods to avoid N- versus C-methylation side products is critical. Flow chemistry or enzymatic catalysis could improve yield and purity.
Target Identification and Screening
High-throughput screening against FLAP, cyclooxygenase-2 (COX-2), and microbial enzymes will elucidate its mechanism. Molecular dynamics simulations could predict binding modes to prioritize experimental assays .
Pharmacokinetic Studies
Assessing absorption, distribution, metabolism, and excretion (ADME) properties, particularly for the dihydrochloride salt, will determine its viability as a drug candidate .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume